Clinical Candidate Lineage: Only the [3,4‑d] Scaffold Yields JNJ‑18038683 with In‑Vivo ED₅₀ of 0.05 mg/kg
The 2,4,5,6,7,8‑hexahydropyrazolo[3,4‑d]azepine scaffold, when elaborated to compound 4j (3‑(4‑fluorophenyl)‑2‑isopropyl derivative), delivers an orally active dual 5‑HT₇/5‑HT₂A antagonist with an ED₅₀ of 0.05 mg/kg p.o. in the rat 5‑CT‑induced hypothermia model and an ED₅₀ of 0.3 mg/kg p.o. in the mouse DOI‑induced head‑twitch model [REFS‑1]. The closely related clinical candidate JNJ‑18038683, built on the identical [3,4‑d] core, achieves a pKᵢ of 8.19/8.20 for rat/human 5‑HT₇ receptors in HEK293 cells [REFS‑2]. In contrast, the [4,3‑b] regioisomer (CAS 933705‑54‑5) lacks any reported bioactivity or patent exemplification, and no in‑vivo data exist for derivatives of this alternative scaffold.
| Evidence Dimension | In‑vivo 5‑HT₇ functional antagonism (ED₅₀, oral) |
|---|---|
| Target Compound Data | ED₅₀ = 0.05 mg/kg p.o. (rat 5‑CT hypothermia); ED₅₀ = 0.3 mg/kg p.o. (mouse DOI head‑twitch) |
| Comparator Or Baseline | [4,3‑b] regioisomer: no reported in‑vivo data; [3,4‑b] regioisomer: no reported in‑vivo data |
| Quantified Difference | Only scaffold with documented oral in‑vivo efficacy in validated 5‑HT₇ and 5‑HT₂A models |
| Conditions | Rat 5‑CT‑induced hypothermia (5‑HT₇), mouse DOI‑induced head‑twitch (5‑HT₂A), 1 h pre‑treatment, oral gavage [REFS‑1] |
Why This Matters
Procurement of the unsubstituted [3,4‑d] scaffold carries the lowest programmatic risk for projects targeting 5‑HT₇/5‑HT₂A pathways, because it is the only regioisomer that has produced a clinical candidate with demonstrated oral efficacy.
- [1] Dvorak, C. A. et al. (2021). Bioorg. Med. Chem. Lett., 31, 127669. View Source
- [2] Bonaventure, P. et al. (2012). J. Pharmacol. Exp. Ther., 342(2), 416–428. Translational evaluation of JNJ‑18038683. View Source
